

An In-depth Technical Guide to Dihydrogranaticin: Chemical Structure and Spectroscopic Data

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and spectroscopic properties of **Dihydrogranaticin** and its closely related analogues. Due to the limited availability of public data for **Dihydrogranaticin** (CAS 63999-06-4), this document leverages data from published research on structurally similar compounds, primarily 6-deoxy-13-hydroxy-8,11-dione-**dihydrogranaticin** B and A, to provide a detailed analysis for research and development purposes.

Chemical Structure

Dihydrogranaticin belongs to the pyranonaphthoquinone class of natural products, known for their significant biological activities. The IUPAC name for **Dihydrogranaticin** (CAS 63999-06-4) is [5,9,10,12-tetrahydroxy-1,13-dimethyl-6,11-dioxo-3,4,6,7,8,9,10,11-octahydro-1H-7,10-(epoxymethano)naphtho[2,3-g]isochromen-3-yl]acetic acid.

A 2D representation of the chemical structure is provided below. This structure was generated from its IUPAC name.



Caption: 2D chemical structure of a representative **Dihydrogranaticin** analogue.

Closely related and better-characterized analogues are 6-deoxy-13-hydroxy-8,11-dionedihydrogranaticin B and A, isolated from Streptomyces sp.[1]

Spectroscopic Data

Detailed spectroscopic data for **Dihydrogranaticin** is not readily available in public databases. However, the following tables summarize the ¹H and ¹³C NMR data for the well-characterized analogue, 6-deoxy-13-hydroxy-8,11-dione-**dihydrogranaticin** B, as reported in the literature.[1] This data is crucial for the identification and characterization of **Dihydrogranaticin** and related compounds.

Table 1: ¹H NMR Spectroscopic Data for 6-deoxy-13-hydroxy-8,11-dione-**dihydrogranaticin** B (in DMSO-d₆)



| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|--------------------|----------------------------|--------------|------------------------------|
| 3 | 4.25 | m | |
| 4 | 2.10, 2.35 | m | |
| 5 | 4.60 | d | 9.5 |
| 6 | 2.55 | m | |
| 7 | 1.80, 2.05 | m | _ |
| 10 | 4.95 | S | _ |
| 13 | 1.15 | d | 6.5 |
| 14-CH ₃ | 1.05 | d | 7.0 |
| 15-CH₃ | 1.20 | d | 6.0 |
| 4-OH | 5.30 | br s | |
| 9-OH | 12.80 | S | _ |
| 13-OH | 4.80 | d | 5.0 |

Table 2: 13 C NMR Spectroscopic Data for 6-deoxy-13-hydroxy-8,11-dione-**dihydrogranaticin** B (in DMSO-d₆)



| Position | Chemical Shift (δ, ppm) |
|----------|-------------------------|
| 1 | 172.5 |
| 3 | 68.9 |
| 4 | 35.4 |
| 4a | 135.1 |
| 5 | 78.2 |
| 5a | 115.8 |
| 6 | 30.1 |
| 7 | 25.2 |
| 8 | 188.1 |
| 8a | 110.2 |
| 9 | 162.3 |
| 10 | 70.3 |
| 10a | 145.6 |
| 11 | 205.0 |
| 11a | 118.9 |
| 12 | 158.7 |
| 12a | 132.1 |
| 13 | 65.4 |
| 14-CH₃ | 15.8 |
| 15-CH₃ | 18.2 |

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) of 6-deoxy-13-hydroxy-8,11-dione-**dihydrogranaticin** B would show a molecular ion peak corresponding to its molecular formula, $C_{22}H_{22}O_8$.



Infrared (IR) Spectroscopy: The IR spectrum of **Dihydrogranaticin** analogues is expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups. Expected peaks would be in the regions of 3400 cm⁻¹ (O-H stretching), 1720-1650 cm⁻¹ (C=O stretching of quinone and lactone), and 1600-1450 cm⁻¹ (aromatic C=C stretching).

Experimental Protocols

The following is a generalized protocol for the isolation and characterization of **Dihydrogranaticin** analogues based on methodologies reported for similar pyranonaphthoquinones.[1]

- 1. Fermentation and Extraction:
- A producing microbial strain, such as Streptomyces sp., is cultured in a suitable liquid medium.
- After a specific incubation period, the culture broth is harvested.
- The mycelium is separated from the supernatant by centrifugation or filtration.
- The supernatant is extracted with an organic solvent like ethyl acetate.
- The mycelial cake is also extracted with a solvent such as acetone or methanol.
- The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
- 2. Isolation and Purification:
- The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).
- Fractions containing the compounds of interest, monitored by thin-layer chromatography (TLC), are collected and combined.
- Further purification is achieved by repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to yield the pure compounds.



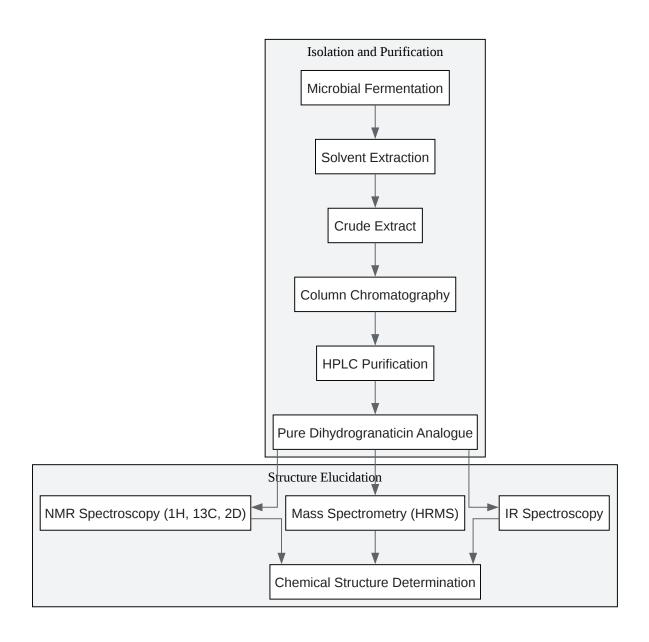
3. Structure Elucidation:

- The structures of the isolated compounds are determined using a combination of spectroscopic techniques.
- NMR Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR experiments (COSY, HSQC, HMBC), are used to establish the carbon skeleton and the connectivity of protons and carbons.
- Mass Spectrometry: High-resolution mass spectrometry is employed to determine the elemental composition and molecular weight.
- IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in the molecule.
- UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy provides information about the chromophore system.

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the isolation and characterization of **Dihydrogranaticin** and its analogues.





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Caption: Workflow for the isolation and structural elucidation of **Dihydrogranaticin** analogues.

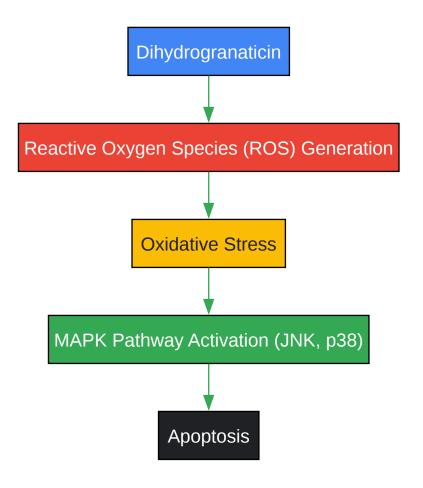


Biological Activity and Signaling Pathways

Naphthoquinones, the class of compounds to which **Dihydrogranaticin** belongs, are known to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The mechanism of action for some naphthoquinones involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells. This process can involve the activation of signaling pathways such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[2]

The bactericidal activity of the related compound, granaticin, is suggested to be exerted by the oxidation of sulfhydryl groups of cellular components and the toxicity of hydrogen peroxide generated during the oxidation reaction.[3]

The following diagram depicts a generalized signaling pathway potentially affected by **Dihydrogranaticin**, based on the known activities of related naphthoquinones.



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Caption: Potential signaling pathway influenced by **Dihydrogranaticin**.

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